molecular formula C20H25N5O3 B2605432 8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 862198-32-1

8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2605432
M. Wt: 383.452
InChI Key: AWLWIPPVIDPECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Research Applications and Insights

  • Parkinsonism and Neurological Research : A study explored the impact of a meperidine analog, highlighting its potential in inducing Parkinsonism, which could offer insights into the neurological effects of similar compounds. This emphasizes the chemical's relevance in studying dopamine receptor response and neuronal damage mechanisms Davis et al., 1979.

  • Purine Metabolism : Research on the source of carbons in the purine ring, originating from formate and amino acids, discusses purine biosynthesis, which is crucial for understanding the metabolic pathways and potential therapeutic targets of similar compounds Baggott et al., 2007.

  • Environmental and Endocrine Disruptors : Studies on benzophenones, which may share structural similarities with the compound , highlight their prevalence in the environment and their potential endocrine-disrupting effects. This research is crucial for understanding the environmental impact and biological interactions of similar compounds Valle-Sistac et al., 2016.

  • Toxicity and Safety Profiles : Examination of compounds like 2',3'-dideoxyinosine (ddI) for anti-retroviral activity offers insights into the safety, efficacy, and toxicity profiles of related chemical entities, which is essential for drug development and therapeutic use Yarchoan et al., 1989.

properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-23-17-16(18(27)22-20(23)28)25(11-12-26)19(21-17)24-9-7-15(8-10-24)13-14-5-3-2-4-6-14/h2-6,15,26H,7-13H2,1H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLWIPPVIDPECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-benzylpiperidin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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